![molecular formula C6H10O3 B169444 2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde CAS No. 18871-63-1](/img/structure/B169444.png)
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
Overview
Description
“2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde” is a chemical compound with the CAS Number: 18871-63-1. It has a molecular weight of 130.14 . The IUPAC name for this compound is 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.14 g/mol, a XLogP3-AA of -0.5, and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications
Synthesis of Bioactive Molecules
This compound is utilized in the synthesis of various bioactive molecules. For instance, it serves as a precursor in the synthesis of fluorinated spirobenzofuran piperidines , which are investigated for their potential as s1 receptor ligands . These ligands have implications in neurological research and could be pivotal in the development of treatments for disorders such as schizophrenia and depression.
Development of Fluorescent Probes
Researchers employ this compound in the development of fluorescent probes . Specifically, it’s used to create a ratiometric fluorescent probe that can distinguish cysteine from other amino acids like homocysteine and glutathione . This specificity is crucial for biochemical assays that monitor cellular redox states and the detection of cysteine-related metabolic disorders.
Inhibitors for Enzyme Kinase
The compound is a reactant in the microwave-assisted synthesis of KN-93 , an inhibitor of calmodulin kinase II . Calmodulin kinase II plays a significant role in calcium signaling pathways, and inhibitors like KN-93 are valuable tools for dissecting these pathways in physiological and pathological processes.
Antitumor Agents
In cancer research, this chemical is used in the synthesis of compounds with antitumor properties . By contributing to the development of new chemotherapeutic agents, it aids in expanding the arsenal against various forms of cancer.
Regio-Selective Synthesis of Indoles
The compound finds application in the regio-selective synthesis of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization . Indole derivatives are structurally diverse and have significant pharmacological activities, making them valuable in medicinal chemistry.
Enantioselective Synthesis
It is also employed in the enantioselective synthesis of complex organic molecules . For example, it has been used in the total synthesis of (-)-strychnine , an alkaloid with a storied history in both toxicology and organic chemistry due to its complex molecular structure.
Ketalization Reactions
In synthetic organic chemistry, this compound is used in ketalization reactions . These reactions are essential for protecting carbonyl groups during multi-step synthesis processes, particularly in the production of sensitive pharmaceutical compounds.
properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQTMYBGOKQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451573 | |
Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18871-63-1 | |
Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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